5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
The compound you mentioned contains a 3,4-dihydroisoquinoline moiety. Dihydroisoquinolines are an important class of heterocycles with a wide range of pharmacological and biological activities . They can be synthesized using various methods, including the Bischler-Napieralski reaction .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines can be achieved through a Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation . Another method involves a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinolines allows for various substitutions, which can significantly affect their biological activity. For example, small substituents on the dihydroisoquinoline can improve potency .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolines are diverse and depend on the specific substitutions on the molecule. As mentioned earlier, they can be synthesized through a Bischler-Napieralski-type reaction .Scientific Research Applications
- Mechanism : The carboxylate group occupies the enzyme’s oxyanion hole, while the sulfonamide provides the correct twist for binding in an adjacent hydrophobic pocket .
- Comparison : Cellular potency correlates with enzymatic activity, but amide analogs perform better than predicted by cellular assays .
- Binding Site : The carboxylate group occupies the oxyanion hole, and the sulfonamide provides the necessary twist for binding .
Cancer Therapy: AKR1C3 Inhibition
Drug Design and Optimization
Cellular Potency
Structural Insights
Diversity-Oriented Synthesis
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . Amide analogues of the compound were found to be more effective than predicted by the cellular assay .
Future Directions
The future directions in the research of 3,4-dihydroisoquinolines could involve the development of more potent derivatives with improved pharmacological properties. The development and optimization of sophisticated enantioselective methods of their synthesis is also a highly desired goal in organic synthesis .
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-13-11(12(14(20)21)16-15(22)17-13)8-18-6-5-9-3-1-2-4-10(9)7-18/h1-4H,5-8H2,(H,20,21)(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQPMVWHOCUYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(NC(=O)NC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |
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